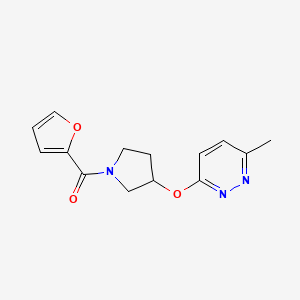

Furan-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of pyridazin-3-one derivatives were designed, synthesized, and evaluated for their preclinical antidepressant effect . Another study reported the synthesis and evaluation of a series of new pyridazin-3-ones with furan moieties to test for their antimycobacterial and antifungal activities .Molecular Structure Analysis

The structures of the target compounds were confirmed by elemental analysis and spectroscopic techniques (IR, mass, 1 H- and 13 C- NMR) . More detailed molecular structure analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis

The aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. Further chemical reaction analysis would require more specific information about the intended reactions.Scientific Research Applications

Catalysis and Hydrogenation

Furan derivatives have been explored for their applications in catalytic hydrogenation, where they can be transformed into a range of functionalized products. For instance, the hydrogenation of dihydrooxazines, closely related to the furan structure , can lead to the formation of pyrrolidine derivatives under specific conditions. This process showcases the potential of furan derivatives in synthetic organic chemistry, particularly in the synthesis of complex molecules including amino alcohols and isomeric dihydrofurans (A. Sukhorukov et al., 2008).

Natural Product Synthesis

The structure of furan-2-yl compounds is significant in the synthesis of natural products and bioactive molecules. For example, compounds isolated from mangrove-derived actinomycete, including furan-2-yl derivatives, have shown activity against the influenza A virus, indicating their potential as antiviral agents. This highlights the role of furan derivatives in the discovery and development of new pharmaceuticals (Pei-Pei Wang et al., 2014).

Heterocyclic Chemistry

Furan-2-yl derivatives serve as crucial intermediates in the synthesis of heterocyclic compounds. The facile synthesis of novel aminofuro- and aminothieno[2,3-d]pyridazinones from furan and thiophene derivatives demonstrates the versatility of furan compounds in constructing complex heterocycles, which are of interest due to their potential pharmacological properties (Gani Koza et al., 2013).

Photocycloaddition Reactions

The photochemical behavior of furan compounds, including furan-2-yl derivatives, has been studied extensively. These reactions can lead to the formation of novel bicyclic structures through photocycloaddition, offering a method for constructing complex molecules with potential applications in material science and pharmaceuticals (M. Sakamoto et al., 1999).

Synthesis of Polysubstituted Furans

Innovative methods for the synthesis of polysubstituted furans involve furan-2-yl compounds as key intermediates. These methods underscore the importance of furan derivatives in organic synthesis, enabling the construction of molecules with diverse functional groups that have applications in various fields, including pharmaceuticals and agrochemicals (S. Damavandi et al., 2012).

Future Directions

Given the potential therapeutic applications of this compound, future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in relevant models . Additionally, the development of analogs with improved properties could be a promising direction.

properties

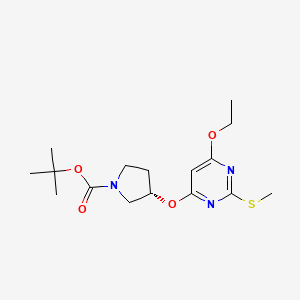

IUPAC Name |

furan-2-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-10-4-5-13(16-15-10)20-11-6-7-17(9-11)14(18)12-3-2-8-19-12/h2-5,8,11H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAXWNUZLRSDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2651027.png)

![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-(morpholin-4-yl)benzoate](/img/structure/B2651031.png)

![1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2651036.png)

![N-(2,4-dimethylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2651047.png)